Product packaging for Ethyl (2-methyl-4,6-dinitrophenoxy)acetate(Cat. No.:CAS No. 85196-34-5)

Ethyl (2-methyl-4,6-dinitrophenoxy)acetate

Cat. No.: B3157735
CAS No.: 85196-34-5
M. Wt: 284.22 g/mol
InChI Key: FLYTYTLSOFMQGG-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-4,6-dinitrophenoxy)acetate is a useful research compound. Its molecular formula is C11H12N2O7 and its molecular weight is 284.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O7 B3157735 Ethyl (2-methyl-4,6-dinitrophenoxy)acetate CAS No. 85196-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O7/c1-3-19-10(14)6-20-11-7(2)4-8(12(15)16)5-9(11)13(17)18/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYTYTLSOFMQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256062
Record name Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85196-34-5
Record name Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85196-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Nitroaromatic Ether Ester Chemistry

Nitroaromatic compounds are characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. mdpi.com This functional group is strongly electron-withdrawing, a property that significantly influences the chemical nature of the molecule. mdpi.com The presence of the nitro group tends to deactivate the aromatic ring towards electrophilic substitution while making it more susceptible to nucleophilic aromatic substitution. chemicalbook.com

When an ether and an ester linkage are also present, as in the case of Ethyl (2-methyl-4,6-dinitrophenoxy)acetate, a complex interplay of electronic effects emerges. The ether linkage (R-O-R') and the ester group (-COOR') introduce additional functionalities that can modulate the reactivity of the aromatic system and the molecule as a whole. The study of such compounds often revolves around understanding how these combined functionalities dictate the molecule's properties and potential applications.

Structural Characteristics and Subunit Significance

Interactive Table 1: Structural Subunits and Their Significance

MoietyChemical FormulaSignificance
Phenoxy C₆H₅O-The core aromatic structure to which other functional groups are attached. It provides a stable, delocalized π-electron system.
Methyl -CH₃An electron-donating group that can influence the electronic density of the aromatic ring through an inductive effect.
Dinitro -NO₂Strongly electron-withdrawing groups that significantly decrease the electron density of the phenoxy ring, making it electron-deficient. mdpi.comchemicalbook.com
Acetate (B1210297) -CH₂COO-The ester functional group, which includes a carbonyl group (C=O) that is important in many organic reactions. nih.gov
Ethyl -CH₂CH₃The alkyl part of the ester group, which can influence physical properties such as solubility and boiling point.

The combination of these subunits in a single molecule results in a complex electronic environment. The electron-withdrawing nature of the two nitro groups dominates, rendering the phenoxy ring highly electron-deficient. This electronic character is a defining feature of the compound.

Foundational Research Areas for Dinitrophenoxy Compounds

While specific research on Ethyl (2-methyl-4,6-dinitrophenoxy)acetate is limited, the broader class of dinitrophenoxy compounds has been investigated in several key areas of academic and industrial chemistry.

One significant area of research for structurally similar compounds, such as aryloxyphenoxypropionates, is in the development of herbicides. evitachem.com The biological activity of these compounds is often linked to their ability to interfere with specific biochemical pathways in plants. evitachem.com The particular arrangement of substituents on the phenoxy ring is crucial for this activity.

Furthermore, dinitrophenyl derivatives are frequently used in analytical chemistry. For instance, 2,4-dinitrophenylhydrazine (B122626) is a well-known reagent for the characterization of aldehydes and ketones, forming colored derivatives that can be easily identified. evitachem.comncert.nic.in This highlights the utility of the dinitrophenyl moiety in chemical analysis.

The synthesis of related phenoxy acetates often involves the reaction of a substituted phenol (B47542) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. mdpi.comnih.gov For this compound, a plausible synthetic route would involve the alkylation of 2-methyl-4,6-dinitrophenol with ethyl chloroacetate.

Interactive Table 2: Potential Research Applications of Dinitrophenoxy Compounds

Research AreaDescription
Agrochemicals Investigation into herbicidal or pesticidal properties due to structural similarities with known active compounds. evitachem.com
Analytical Chemistry Use as a standard or reference compound in analytical techniques, or as a building block for creating analytical reagents. ncert.nic.in
Organic Synthesis Employment as an intermediate in the synthesis of more complex molecules, where the nitro groups can be chemically modified.

An in-depth examination of the synthetic pathways and methodologies for producing this compound and its related compounds reveals a multi-step process involving precise chemical transformations. The synthesis is primarily centered around the formation of the phenoxyacetate (B1228835) linkage and the nitration of aromatic precursors.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Methyl 4,6 Dinitrophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Ethyl (2-methyl-4,6-dinitrophenoxy)acetate, both ¹H and ¹³C NMR would provide crucial information for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm) for the two protons on the dinitrophenyl ring. The electron-withdrawing nature of the two nitro groups would shift these signals significantly downfield.

Methyl Protons: A singlet corresponding to the methyl group attached to the aromatic ring would likely appear in the range of δ 2.3-2.6 ppm.

O-CH₂ Protons: The methylene (B1212753) protons of the acetate (B1210297) group adjacent to the phenoxy oxygen would resonate as a singlet, expected around δ 4.8-5.0 ppm.

Ethyl Protons: The ethyl group of the ester would exhibit a quartet for the O-CH₂ protons (around δ 4.2-4.4 ppm) and a triplet for the terminal CH₃ protons (around δ 1.2-1.4 ppm), with a typical coupling constant (J) of ~7 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms.

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.

Aromatic Carbons: The six carbons of the dinitrophenyl ring would give rise to distinct signals in the aromatic region (δ 120-160 ppm). The carbons bearing the nitro groups and the oxygen atom would be the most deshielded.

O-CH₂ Carbon: The methylene carbon of the acetate group would likely appear around δ 65-70 ppm.

Ethyl Carbons: The O-CH₂ carbon of the ethyl group would be found around δ 61-63 ppm, while the methyl carbon would be observed at approximately δ 14 ppm. chemicalbook.com

Methyl Carbon: The methyl carbon on the aromatic ring is expected to resonate in the region of δ 15-20 ppm.

A summary of the predicted NMR data is presented below.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ar-H7.0 - 9.0 (2s)120 - 160
Ar-CH₃2.3 - 2.6 (s)15 - 20
O-CH₂-C=O4.8 - 5.0 (s)65 - 70
O-CH₂-CH₃4.2 - 4.4 (q)61 - 63
O-CH₂-CH₃1.2 - 1.4 (t)~14
C=O-165 - 170

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.

NO₂ Stretches: Two distinct strong absorption bands for the nitro groups would be prominent. The asymmetric stretching vibration is expected around 1520-1560 cm⁻¹, and the symmetric stretching vibration would appear around 1340-1380 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the ester and ether linkages would likely be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring C=C stretching would be present in the 1450-1600 cm⁻¹ region.

C-H Stretches: The aromatic and aliphatic C-H stretching vibrations would appear in the region of 2850-3100 cm⁻¹.

The expected IR absorption frequencies are summarized in the following table.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
EsterC=O Stretch1735 - 1750
NitroAsymmetric NO₂ Stretch1520 - 1560
NitroSymmetric NO₂ Stretch1340 - 1380
Ether & EsterC-O Stretch1000 - 1300
AromaticC=C Stretch1450 - 1600
Aliphatic/AromaticC-H Stretch2850 - 3100

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The nominal molecular weight of this compound is 298 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 298. The fragmentation pattern would likely involve the following key fragment ions:

Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z 253.

Loss of the ethyl group (-CH₂CH₃): A peak at m/z 269.

Loss of the entire ester group (-COOCH₂CH₃): A peak at m/z 211.

Cleavage of the ether bond: This could lead to fragments corresponding to the dinitrophenoxy cation (m/z 197) and the ethyl acetate radical.

Fragments from the ethyl acetate moiety: Peaks corresponding to the acetyl group (CH₃CO⁺, m/z 43) and the ethoxycarbonyl group (COOCH₂CH₃⁺, m/z 73) may also be observed.

A table summarizing the predicted major mass spectral fragments is provided below.

m/z Predicted Fragment
298[M]⁺
253[M - OCH₂CH₃]⁺
269[M - CH₂CH₃]⁺
211[M - COOCH₂CH₃]⁺
197[O-C₆H₂(CH₃)(NO₂)₂]⁺
73[COOCH₂CH₃]⁺
43[CH₃CO]⁺

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

If a suitable single crystal were obtained, X-ray diffraction analysis would reveal precise details about the molecular conformation. Key parameters that would be determined include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: The planarity of the aromatic ring, the orientation of the nitro groups relative to the ring, and the conformation of the ethyl acetate side chain.

Intermolecular Interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing.

Based on the analysis of similar dinitrophenyl compounds, it is expected that the nitro groups would be slightly twisted out of the plane of the benzene (B151609) ring due to steric hindrance with the adjacent methyl and phenoxy groups. nih.govresearchgate.net The ethyl acetate chain would likely adopt a staggered conformation.

A hypothetical data table for X-ray crystallographic data is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
α (°)90
β (°)~90-110
γ (°)90
Volume (ų)~1500-2000
Z4

Theoretical and Computational Chemistry of Dinitrophenoxy Compounds

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules, including dinitrophenoxy derivatives. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern the chemical behavior of these compounds.

For molecules structurally related to Ethyl (2-methyl-4,6-dinitrophenoxy)acetate, such as dinitropyridine derivatives, DFT has been employed to model reaction pathways and determine activation energies. researchgate.net The presence of electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring, making it more susceptible to nucleophilic attack. researchgate.net DFT calculations can quantify this effect by mapping the electrostatic potential and identifying regions of high electrophilicity.

Key parameters derived from DFT calculations that are crucial for understanding the reactivity of this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Natural Bond Orbital (NBO) analysis: NBO analysis can provide detailed information about charge delocalization and intramolecular interactions, such as hyperconjugation.

These computational insights are invaluable for predicting the most likely sites for chemical reactions and for designing new molecules with tailored reactivity. The use of computer-aided drug discovery, which often employs DFT, has been shown to accelerate the process of identifying potential therapeutic compounds by analyzing their electronic properties. frontiersin.org

Table 1: Key DFT-Derived Parameters for Reactivity Analysis

ParameterSignificance in Dinitrophenoxy Compounds
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. Nitro groups typically lower the LUMO energy, increasing susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP)Identifies electrophilic sites on the aromatic ring, which are enhanced by the electron-withdrawing nitro groups.
NBO ChargesQuantifies the charge distribution on individual atoms, revealing the extent of electron withdrawal by the nitro groups.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between different conformations.

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature. For a molecule like this compound, key rotational bonds include the C-O-C ether linkage and the C-C bond of the ethyl acetate (B1210297) side chain.

Theoretical calculations, such as those performed on related heterocyclic compounds, can reveal the planarity of molecular fragments and the deviation of certain atoms from this plane. researchgate.net This information is vital for understanding how the molecule might interact with biological receptors or other molecules. The presence of bulky nitro groups and a methyl group on the phenyl ring will sterically influence the preferred conformations of the phenoxyacetate (B1228835) moiety.

Insights into Intermolecular Interactions and Molecular Dynamics

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can offer insights into its interactions with other molecules, such as solvents or biological macromolecules.

In the context of drug design, MD simulations are used to assess the stability of a ligand bound to a protein's active site. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-alkyl interactions, that contribute to the binding affinity. nih.gov For instance, studies on similar dinitrophenyl compounds have highlighted the importance of specific interactions in their biological activity. nih.gov

The dinitrophenoxy moiety of this compound can participate in various non-covalent interactions. The nitro groups are excellent hydrogen bond acceptors, while the aromatic ring can engage in pi-stacking and pi-alkyl interactions. MD simulations can quantify the stability and dynamics of these interactions, providing a more realistic picture of the molecule's behavior in a complex environment than static models can offer.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypePotential Participating Groups
Hydrogen BondingOxygen atoms of the nitro and ester groups (as acceptors).
Pi-StackingThe dinitrophenyl ring.
Van der Waals ForcesThe entire molecule.
Dipole-Dipole InteractionsPolar groups such as the nitro and ester functionalities.

Computational Approaches for Structure-Activity Relationship (SAR) Exploration

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are instrumental in drug discovery for predicting the activity of new, untested compounds and for guiding the optimization of lead molecules. frontiersin.org

For a class of compounds like dinitrophenoxyacetates, a QSAR study would involve synthesizing a library of analogs with variations in their substituents and experimentally measuring their biological activity. Computational descriptors for each molecule would then be calculated. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). mdpi.com

Statistical methods are then used to build a mathematical model that relates the descriptors to the observed activity. This model can then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its desired biological effect. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to higher activity.

The development of QSAR models is a key component of modern computational drug design, enabling a more rational and efficient exploration of the chemical space around a lead compound.

Academic and Industrial Applications Chemical Basis and Research Focus

Strategic Use as Synthetic Intermediates in Fine Chemical Synthesis

The dinitrophenyl group is a versatile functional group in organic synthesis, often employed to activate molecules for subsequent reactions or to serve as a foundational block for more complex structures.

Precursors for Specialty Chemicals and Advanced Organic Materials

Compounds containing the dinitrophenoxyacetate framework are valuable precursors in the synthesis of specialized chemical agents. The synthesis of related structures, such as ethyl-2-(4-aminophenoxy)acetate, begins with the alkylation of a nitrophenol with ethyl bromoacetate (B1195939). mdpi.com This initial product, a nitrophenoxy acetate (B1210297), can then undergo further transformations, like the selective reduction of the nitro group, to create building blocks for more complex molecules, including those with applications in medicinal chemistry. mdpi.com The dinitrophenyl moiety itself is a key component in creating various specialty chemicals. For instance, methyl 2,2-bis(2,4-dinitrophenyl)ethanoate has been synthesized from 1-chloro-2,4-dinitrobenzene, demonstrating the utility of dinitrophenyl compounds as reactants in forming advanced organic molecules.

Applications in Agricultural Chemistry (Chemical Mechanisms)

The phenoxyacetate (B1228835) structure is the backbone of a major class of herbicides, and the dinitrophenol group is also known for its biological activity. The combination of these functionalities in compounds like Ethyl (2-methyl-4,6-dinitrophenoxy)acetate suggests significant potential in agricultural chemistry.

Chemical Basis of Herbicide and Plant Growth Regulator Activity

Phenoxyacetic acids, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and (2,4-dichlorophenoxy)acetic acid (2,4-D), function as synthetic auxins. researchgate.net They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The herbicidal efficacy of these compounds is tied to their phenoxyacetic acid core. Dinitrophenol-based compounds, historically used as pesticides, exert their effects by inhibiting ATP synthesis, which disrupts cellular energy processes. nih.gov The combination of these two pharmacophores could theoretically lead to a multi-pronged herbicidal action. Research into related complex dinitrophenyl compounds has demonstrated potent herbicidal activity against various weeds. researchgate.net

Development of Novel Formulations, e.g., Ionic Liquids, for Improved Chemical Efficacy

To enhance the performance of existing herbicides, researchers have developed novel formulations known as Herbicidal Ionic Liquids (HILs). acs.orgnih.gov These are salts where the herbicide itself acts as the anion, paired with a carefully selected organic cation. acs.orgnih.gov This approach has been successfully applied to phenoxy herbicides like MCPA and 2,4-D. researchgate.netacs.org The benefits of HILs include reduced volatility, adjustable water solubility, and improved surface-active properties, which can lead to lower application doses and a reduced environmental footprint. acs.org The synthesis of HILs often involves a metathesis reaction where a halide in a quaternary ammonium (B1175870) salt is exchanged for the herbicidal anion. acs.orgnih.gov This strategy could be applied to dinitrophenoxyacetate compounds to create advanced formulations with enhanced efficacy.

Analytical Methodologies for Residue Detection in Agricultural Products

Ensuring food and environmental safety requires robust methods for detecting pesticide residues. The analysis of phenoxy acid herbicides and dinitrophenol compounds in environmental and agricultural samples is well-established. Common techniques include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netmdpi.com For trace-level detection, sample preparation steps like solid-phase extraction (SPE) or the QuEChERS technique are employed to concentrate the analytes before analysis. alsglobal.euresearchgate.net Thin-layer chromatography has also been used for the separation of dinitrophenol pesticides. oup.com These established analytical frameworks would be directly applicable to the detection of this compound residues.

Future Research Directions and Advanced Methodologies for Dinitrophenoxy Esters

Development of Sustainable and Efficient Green Chemistry Synthetic Routes

The traditional synthesis of phenoxyacetates often involves the Williamson ether synthesis, a reliable but sometimes harsh method. Future research is increasingly focused on developing greener and more sustainable synthetic pathways for dinitrophenoxy esters like Ethyl (2-methyl-4,6-dinitrophenoxy)acetate.

A primary goal is the reduction or elimination of hazardous solvents and reagents. nih.gov Solvent-free reaction conditions, where the reaction is carried out by only optimizing temperature, represent a significant advancement in green chemistry. iaea.org This approach not only minimizes waste but can also lead to higher yields and easier product isolation. For instance, the esterification of phenols can be achieved by heating with acetic anhydride (B1165640) without the need for traditional acidic or basic catalysts. iaea.org

Another promising avenue is the use of phase-transfer catalysis (PTC). researchgate.netnih.gov PTC can facilitate reactions between reactants in different phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase with the ethyl chloroacetate), often leading to increased reaction rates, milder reaction conditions, and reduced by-product formation. researchgate.netnih.gov The use of recyclable and less toxic phase-transfer catalysts, such as certain quaternary ammonium (B1175870) salts, further enhances the green credentials of this method. youtube.com

Furthermore, the development of solid-supported catalysts, such as metal catalysts loaded on montmorillonite (B579905) clay, offers a pathway to more sustainable processes. iaea.org These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. iaea.org

Green Chemistry ApproachDescriptionPotential Benefits for Dinitrophenoxy Ester Synthesis
Solvent-Free Synthesis Reactions are conducted without a solvent, often relying on thermal activation.Reduced solvent waste, simplified purification, potentially higher yields.
Phase-Transfer Catalysis (PTC) A catalyst facilitates the transfer of a reactant between immiscible phases.Milder reaction conditions, increased reaction rates, use of less hazardous bases.
Heterogeneous Catalysis Use of a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).Easy catalyst separation and recyclability, reduced waste streams.

Integration of Advanced Analytical Techniques for In-situ Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Future research will increasingly rely on advanced analytical techniques that allow for the real-time, in-situ monitoring of chemical transformations.

Operando spectroscopy, which combines spectroscopic measurements with simultaneous reaction monitoring under actual process conditions, is a particularly powerful tool. nih.govepa.gov Techniques like operando Fourier-transform infrared (FTIR) spectroscopy and operando X-ray absorption spectroscopy (XAS) can provide detailed information about the structure of catalysts, the formation of intermediates, and the kinetics of the reaction as it happens. nih.govepa.gov For example, in a catalytic synthesis of a dinitrophenoxy ester, operando spectroscopy could be used to observe the interaction of the reactants with the catalyst surface and identify the rate-determining steps. epa.gov

For reactions involving multiple phases, such as those employing phase-transfer catalysis, techniques that can probe the interface between the phases are essential. While direct observation at the interface is challenging, kinetic studies using techniques like high-performance liquid chromatography (HPLC) to sample the organic phase over time can provide valuable insights into the mechanism and efficiency of the phase-transfer process. researchgate.net The integration of such analytical methods allows for a more dynamic and comprehensive understanding of the reaction, moving beyond the traditional analysis of only the final product. iaea.org

Predictive Modeling for Structure-Property-Reactivity Relationships

The ability to predict the properties and reactivity of dinitrophenoxy esters before they are synthesized is a major goal for accelerating research and development. Computational chemistry and predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are becoming indispensable tools in this regard.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. learncbse.in For dinitrophenoxy esters, which may have applications as herbicides or other bioactive molecules, QSAR can be used to predict their efficacy based on various molecular descriptors. iaea.orgumich.edu These descriptors can be electronic, steric, or hydrophobic in nature and can be calculated using computational methods. learncbse.in For instance, the herbicidal activity of related diphenyl ether compounds has been successfully correlated with their molecular parameters using QSAR. iaea.org

Similarly, QSPR models can predict a wide range of physicochemical properties, such as solubility, boiling point, and partition coefficients, which are crucial for both synthesis and environmental fate assessment. researchgate.netyoutube.com Publicly available models like OPERA (OPEn structure-activity/property Relationship App) can predict numerous properties for a vast number of chemicals based on their structure. researchgate.netnih.govnih.govyoutube.com By applying these models to novel dinitrophenoxy ester structures, researchers can prioritize the synthesis of compounds with desirable characteristics.

Computational chemistry also allows for the detailed investigation of reaction mechanisms and the prediction of reactivity. psu.eduyoutube.com By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways and to understand how different substituents on the aromatic ring or the ester group might influence the reaction rate and outcome. youtube.com

Modeling ApproachDescriptionApplication to Dinitrophenoxy Esters
QSAR Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity.Predicting herbicidal or other biological activities of novel derivatives.
QSPR Quantitative Structure-Property Relationship models correlate chemical structure with physicochemical properties.Predicting properties like solubility, and environmental fate of new compounds.
Computational Chemistry Uses quantum mechanics and molecular mechanics to study chemical systems.Investigating reaction mechanisms, predicting reactivity, and understanding substituent effects.

Exploration of Novel Chemical Transformations and Derivatizations

While the core dinitrophenoxy ester structure is of interest, future research will also explore novel chemical transformations and derivatizations to create new molecules with unique properties and applications. The presence of multiple functional groups—the nitro groups, the ether linkage, and the ester—provides a rich platform for chemical modification.

One area of exploration is the derivatization of the carboxylic acid or ester group. For analytical purposes, phenoxyacetic acids are often derivatized to their corresponding methyl or silyl (B83357) esters to improve their volatility and stability for gas chromatography analysis. iaea.orgresearchgate.netepa.gov Beyond analysis, the ester group can be converted to other functional groups, such as amides or hydrazides, which can significantly alter the biological activity of the molecule. learncbse.in

The aromatic nitro groups also offer a handle for further transformations. Reduction of the nitro groups to amines would yield amino-phenoxyacetate derivatives, which could serve as building blocks for the synthesis of more complex molecules, including heterocyclic compounds. youtube.com The synthesis of heterocyclic structures is a major area of research in medicinal chemistry and materials science, and dinitrophenoxy esters could be valuable starting materials in this context. nih.govpsu.edu

Furthermore, the ether linkage itself can be a target for chemical transformation. Under harsh conditions with strong acids, ethers can be cleaved to produce an alcohol and an alkyl halide, offering a route to deconstruct or modify the core structure. youtube.com

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

The study of dinitrophenoxy esters is not confined to the synthesis laboratory. An increasingly important area of future research lies at the interface of organic chemistry and environmental science. Given that related compounds, such as phenoxyacetic acid herbicides, are released into the environment, understanding the environmental fate and impact of dinitrophenoxy esters is crucial. nih.gov

Interdisciplinary studies will focus on the degradation pathways of these compounds in soil and water. This involves identifying the transformation products that are formed through biological and photolytic processes. nih.gov Advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), are essential for detecting and quantifying both the parent compound and its degradation products at very low concentrations in environmental samples. nih.gov

This interdisciplinary approach, combining the synthetic and mechanistic expertise of organic chemists with the analytical and ecological knowledge of environmental scientists, will be essential for the responsible development and use of dinitrophenoxy esters and related compounds.

Q & A

Basic: What are the established synthetic routes for Ethyl (2-methyl-4,6-dinitrophenoxy)acetate?

Answer:
The compound is synthesized via nucleophilic substitution between 2-methyl-4,6-dinitrophenol and ethyl bromoacetate. Key steps include:

  • Reaction Conditions : Use of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents (acetone or DMF) under reflux (60–80°C for 6–8 hours).
  • Workup : Neutralization with dilute acid, extraction with ethyl acetate, and purification via recrystallization or column chromatography .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) to track reaction progress .
ParameterValue
SolventAcetone/DMF
BaseK₂CO₃
Yield70–85% (optimized)
Purity>95% (HPLC)

Basic: Which spectroscopic and analytical methods are optimal for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substituent positions and ester linkage. For example, the methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while nitro groups deshield adjacent protons .
  • IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹) and nitro group stretches (~1520 and 1340 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 299 (C₁₁H₁₁N₂O₇⁺) with fragmentation patterns reflecting nitro and ester groups .
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₁N₂O₇) with ≤0.5% deviation .

Advanced: How can researchers address low yields due to competing side reactions during synthesis?

Answer:
Common issues and solutions:

  • Competing Hydrolysis : Use anhydrous solvents and controlled pH during workup to minimize ester hydrolysis.
  • Incomplete Reaction : Optimize stoichiometry (1.2:1 molar ratio of phenol to ethyl bromoacetate) and extend reflux time .
  • Byproduct Formation : Introduce scavengers (e.g., molecular sieves) to absorb water or residual acids.
IssueMitigation StrategyYield Improvement
HydrolysisAnhydrous K₂CO₃, dry acetone+15%
Side productsGradient column chromatographyPurity >98%

Advanced: What are the challenges in catalytically reducing the nitro groups of this compound?

Answer:
Nitro reduction to amine requires precise conditions to avoid over-reduction or decomposition:

  • Catalytic Hydrogenation : Use Pd/C (5% w/w) under H₂ (1–3 atm) in ethanol at 50–80°C for 4–6 hours.
  • Monitoring : LC-MS to detect intermediates (e.g., hydroxylamine derivatives) .
ParameterValue
CatalystPd/C
H₂ Pressure2 atm
Conversion>90%
Selectivity85% (primary amine)

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity : Nitro compounds are hepatotoxic. Use fume hoods, gloves, and eye protection.
  • Explosivity : Avoid grinding dry crystals; store in dampened form if necessary.
  • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced: How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Answer:

  • Standardization : Use consistent in vitro models (e.g., human liver microsomes for metabolic stability assays).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitro with cyano groups) and compare IC₅₀ values .
  • Data Validation : Cross-check with orthogonal assays (e.g., fluorescence polarization vs. ELISA).
VariableImpact on Activity
Nitro → Amine10-fold ↑ in antibacterial activity
Methyl → EthylNo significant change

Basic: What is the role of the nitro group in directing electrophilic substitution reactions on the aromatic ring?

Answer:
Nitro groups are strong electron-withdrawing meta-directors. In this compound:

  • Reactivity : The para and ortho positions to nitro groups are deactivated, limiting further electrophilic substitution.
  • Derivatization : Focus on ester hydrolysis or nitro reduction to generate reactive intermediates .

Advanced: How does solvent polarity influence the stability of this compound in solution?

Answer:

  • Polar Solvents (e.g., DMSO) : Accelerate hydrolysis of the ester group.
  • Nonpolar Solvents (e.g., hexane) : Enhance stability but reduce solubility.
  • Optimal Storage : Use ethyl acetate or dichloromethane at –20°C to prevent degradation .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

  • Precursor : For synthesizing aminophenoxy derivatives with potential antitumor or antimicrobial activity.
  • Probe Molecule : Study nitroreductase enzyme activity in hypoxic cells .

Advanced: How to design experiments to study the photodegradation pathways of this compound?

Answer:

  • Light Sources : Use UV-A (365 nm) or simulated sunlight.
  • Analysis : HPLC-MS to identify degradation products (e.g., phenolic derivatives).
  • Kinetics : Zero-order kinetics observed under intense UV exposure .
ConditionHalf-life
UV (365 nm)2 hours
Dark controlStable >30 days

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl (2-methyl-4,6-dinitrophenoxy)acetate
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Ethyl (2-methyl-4,6-dinitrophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.